1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol
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Overview
Description
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexyl group substituted with two methyl groups and an amino group attached to a propanol backbone. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 3,3-dimethylcyclohexylamine with propylene oxide under controlled conditions.
Reaction Conditions: The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions:
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted derivatives.
Scientific Research Applications
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[(3,3-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(13)8-12-10-5-4-6-11(2,3)7-10/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
FMUGCQRJGLQXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCC(C1)(C)C)O |
Origin of Product |
United States |
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